4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
4-(furan-2-yl)-2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-8-10-11(9-4-3-7-16-9)13-12(17-10)14-5-1-2-6-14/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASZFHBMWZVNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(S2)C=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their pharmacological potential, including anticancer, antibacterial, and anticonvulsant properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a thiazole ring fused with a furan moiety and a pyrrolidine group, which contribute to its biological activities through various interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.
Case Study:
A study evaluated the cytotoxic effects of several thiazole derivatives on A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. Results indicated that compounds with similar structural features to this compound exhibited IC50 values lower than established chemotherapeutics like doxorubicin, suggesting enhanced potency against these cell lines .
Antibacterial Activity
Thiazole derivatives have also been recognized for their antibacterial properties. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways is a common mechanism.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 8.0 |
| This compound | S. aureus | 4.0 |
In vitro tests have shown that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored in various models. Compounds similar to this compound have been tested for their efficacy in reducing seizure activity.
Research Findings:
A structure–activity relationship analysis indicated that modifications at specific positions on the thiazole ring could enhance anticonvulsant activity. For example, the introduction of electron-withdrawing groups significantly improved the efficacy of certain derivatives in animal models .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole compounds. Key findings include:
- Substituents on the Thiazole Ring: Electron-withdrawing groups at specific positions enhance anticancer and antibacterial activities.
- Pyrrolidine Modifications: Variations in the pyrrolidine moiety can alter pharmacokinetic properties and improve bioavailability.
- Furan Integration: The presence of a furan ring contributes to enhanced interactions with biological targets due to its electron-rich nature .
Scientific Research Applications
Synthetic Methodologies
The synthesis of 4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde typically involves multi-step organic reactions. Key steps may include the formation of the thiazole ring through condensation reactions and subsequent functionalization to introduce furan and pyrrolidine moieties.
General Synthetic Route:
-
Synthesis of Thiazole Ring:
- React appropriate thioketones with α-halo carbonyl compounds.
- Use base catalysts to promote cyclization.
-
Introduction of Furan and Pyrrolidine:
- Perform nucleophilic substitution or addition reactions to incorporate furan and pyrrolidine groups.
- Optimize reaction conditions for yield and purity.
-
Formylation:
- Utilize formylating agents such as paraformaldehyde to introduce the aldehyde functional group.
Case Studies
Several case studies highlight the applications of thiazole derivatives:
Case Study 1: Anticancer Screening
A study screened a series of thiazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that modifications to the thiazole core significantly impacted cytotoxicity, with some compounds outperforming established anticancer agents like doxorubicin .
Case Study 2: Anticonvulsant Evaluation
In a preclinical evaluation, a group of thiazole derivatives was tested for anticonvulsant activity using the maximal electroshock seizure model in mice. The results showed that certain structural features contributed to enhanced protective effects against seizures .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Structural Analogues
Key Research Findings :
Reactivity : The target compound’s carbaldehyde exhibits higher electrophilicity than pyrazoline analogues due to conjugation with the thiazole ring, favoring nucleophilic attack .
Solubility : Pyrrolidine’s saturated structure enhances aqueous solubility compared to aromatic pyrrole-substituted thiadiazoles .
Structural Confirmation : Pyrazoline derivatives () were characterized via X-ray crystallography, a method applicable to the target compound for verifying substituent positions .
Preparation Methods
Synthesis via Condensation of Pyrrolidinecarbothioamide with Dioxobutyric Acid Esters
A well-documented method involves the condensation of 1-pyrrolidinecarbothioamide with methyl esters of 4-furan-2-yl-2,4-dioxobutyric acid, followed by further transformations to introduce the aldehyde group.
Synthesis of 1-pyrrolidinecarbothioamide (Intermediate 4a):
Prepared by condensation of pyrrolidine with ethyl isothiocyanatidocarbonate, followed by hydrolysis of the ester intermediate. This step yields the carbothioamide in about 73% yield.Preparation of 4-furan-2-yl-2,4-dioxobutyric acid methyl ester (Intermediate 11a):
Synthesized from 2-acetylfuran via reaction with ethyl oxalate in the presence of sodium methylate.Condensation Reaction:
The carbothioamide 4a is refluxed with the methyl ester 11a in methanol for 4 hours, then left overnight at room temperature. The reaction mixture is neutralized with sodium hydroxide to pH 8, precipitating the thiazole intermediate.Subsequent Transformation:
The intermediate thiazole esters can be further modified, for example by reaction with hydrazine hydrate, to yield fused heterocyclic systems. However, for the target compound, the aldehyde group is retained at the 5-position.
This synthetic route is summarized in the following table:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Pyrrolidine + Ethyl isothiocyanatidocarbonate | Formation of 1-pyrrolidinecarbothioamide | 73 |
| 2 | 2-Acetylfuran + Ethyl oxalate, NaOMe | Synthesis of 4-furan-2-yl-2,4-dioxobutyric acid methyl ester | Not specified |
| 3 | 1-pyrrolidinecarbothioamide + methyl ester, reflux in MeOH | Condensation to form thiazole ester intermediate | Not specified |
| 4 | Neutralization with NaOH, filtration, recrystallization | Isolation of thiazole intermediate | Not specified |
This method is adapted from the synthesis of related thiazole derivatives reported by Zhereb et al. (2015).
Comparative Table of Preparation Methods
Q & A
Q. What are the recommended synthetic routes for 4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde?
The synthesis of thiazole-carbaldehyde derivatives typically involves multi-step reactions. For analogous compounds, a common approach includes:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Introduction of the pyrrolidine moiety via nucleophilic substitution or coupling reactions.
- Step 3 : Functionalization at the 5-position with a formyl group using Vilsmeier-Haack or oxidation methods. Solvents like ethanol, DMF, or THF are often employed, with catalysts such as triethylamine or palladium complexes for coupling steps. Reaction progress is monitored via TLC or HPLC .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and ring systems.
- FT-IR for identifying functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and purity.
- X-ray crystallography (if crystals are obtainable) for unambiguous 3D structure determination .
Q. What safety protocols are critical during handling?
Q. How do the furan and pyrrolidine substituents influence chemical reactivity?
- Furan : Electron-rich aromatic ring participates in π-π stacking and may undergo electrophilic substitution.
- Pyrrolidine : The tertiary amine enhances solubility in polar solvents and can act as a weak base in reactions. Substituent effects are validated via comparative studies with halogenated or alkylated analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates.
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves selectivity .
Q. What computational methods predict the compound’s biological activity?
- Molecular docking : Simulate binding affinity with target proteins (e.g., kinases) using AutoDock Vina.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
- SAR studies : Systematically vary substituents (e.g., replacing furan with thiophene) to isolate activity contributors.
- Meta-analysis : Compare IC₅₀ values from multiple studies to identify outliers .
Q. What green chemistry approaches apply to its synthesis?
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
- Catalyst recycling : Use immobilized Pd nanoparticles to reduce heavy metal waste.
- Microwave/ultrasound : Energy-efficient activation methods .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures.
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy shows photodegradation.
- Hydrolysis : Monitor aldehyde oxidation to carboxylic acid via HPLC in humid environments .
Q. What strategies design analogs with enhanced bioactivity?
- Bioisosteric replacement : Substitute pyrrolidine with piperidine for altered steric effects.
- Prodrug modification : Convert the aldehyde to a Schiff base for improved bioavailability.
- Fragment-based design : Use crystallographic data to optimize binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
